Rathyronine
Overview
Description
Rathyronine is a synthetic thyroid hormone analog that has been widely used in scientific research. It was first synthesized in the 1950s as a potential treatment for hypothyroidism, a condition characterized by an underactive thyroid gland. However, it was later found to have limited therapeutic potential due to its short half-life and rapid metabolism. Despite this, Rathyronine has been extensively studied for its biochemical and physiological effects, making it a valuable tool for understanding thyroid hormone signaling pathways.
Scientific Research Applications
Thyroid Gland Alterations
Rathyronine has been studied for its impact on the thyroid gland. A study by (Rajab et al., 2015) found that short-term treatment with high doses of thyroid hormones, including T3, led to histological alterations in rat thyroid glands. These changes included reduced thyrocyte height and distended follicular lumens, indicating tissue injury and possible irreversible damage.
Liver Regeneration
Rathyronine's role in liver regeneration has been explored. (Bockhorn et al., 2007) demonstrated that exogenous T3 administration improved liver regeneration after partial and subtotal hepatectomy in rats, possibly by stimulating angiogenesis.
Brain Metabolism
The metabolism of T3 in the brain has been investigated. A study by (Kaplan & Yaskoski, 1980) revealed that T3 undergoes various metabolic processes in rat brain homogenates, contributing significantly to the endogenous nuclear T3 in certain brain regions.
Lung Maturation
Rathyronine also plays a role in lung maturation. (Smith & Sabry, 1983) found that T3, in conjunction with cortisol, had a synergistic effect on fetal rat lung cell cultures, enhancing the production of surfactant-associated saturated phosphatidylcholine.
Tissue Concentrations
The distribution of T3 in various tissues was studied by (van Doorn et al., 1985). Their research showed that T3 concentration varies significantly across different organs in rats, with the highest amounts in the kidney and pituitary gland.
Wound Healing
The effect of T3 on healing was explored by (Mehregan & Zamick, 1974). They found that T3 treatment resulted in better organization of collagen bundles and smoother scars in deep dermal burns and skin grafts in rats.
Electromagnetic Field Effects
Investigating the interaction of T3 with electromagnetic fields, (Vesal et al., 2018) found significant changes in Cortisol, Blood Sugar, and Triiodothyronine levels in rats exposed to magnetic fields, suggesting a potential health impact.
Mitochondrial Calcium Metabolism
Rathyronine's effect on mitochondrial calcium metabolism was studied by (Herd, 1978). This study indicated that T3 alters calcium ion mobility within the mitochondrial membrane, modulating calcium-dependent metabolic processes.
properties
IUPAC Name |
2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYYCJSJGJYCDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858995 | |
Record name | O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rathyronine | |
CAS RN |
3130-96-9, 6893-02-3, 5714-08-9 | |
Record name | DL-Triiodothyronine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3130-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rathyronine [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | liothyronine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80203 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Detrothyronin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30858995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rathyronine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.566 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RATHYRONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O48UO55HR0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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